7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)-

Description

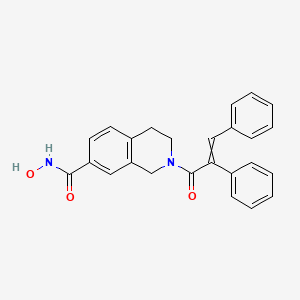

The compound 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- (hereafter referred to by its full name) is a tetrahydroisoquinoline derivative characterized by a carboxamide group at the 7-position, an N-hydroxy substituent, and a 2-(1-oxo-2,3-diphenylpropenyl) moiety. These structural features confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C25H22N2O3 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

2-(2,3-diphenylprop-2-enoyl)-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |

InChI |

InChI=1S/C25H22N2O3/c28-24(26-30)21-12-11-19-13-14-27(17-22(19)16-21)25(29)23(20-9-5-2-6-10-20)15-18-7-3-1-4-8-18/h1-12,15-16,30H,13-14,17H2,(H,26,28) |

InChI Key |

FUWABEGVUSKVPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(=O)NO)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes Involving Propenone Formation

The 1-oxo-2,3-diphenyl-2-propen-1-yl group is synthesized via Grignard reactions or oxidation of allylic alcohols :

-

Grignard addition : Aldehydes react with phenylmagnesium bromide to form secondary alcohols, which are oxidized to α,β-unsaturated ketones (e.g., chalcone derivatives) using MnO₂ or PCC .

-

Barbier cyclization : N-(2-Iodobenzyl)phenacylamines undergo intramolecular cyclization in the presence of Zn to form dihydroisoquinolines with propenone substituents .

Example Reaction Pathway

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde + Phenylmagnesium bromide | THF, 0°C → RT | Secondary alcohol | 85% | |

| Oxidation with MnO₂ | CH₂Cl₂, RT | α,β-Unsaturated ketone | 78% |

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols):

-

Amine addition : Primary amines attack the β-carbon, forming β-amino ketones.

-

Thiol addition : Thiols yield β-thioether ketones, useful for further functionalization .

Kinetic Data for Conjugate Additions

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Benzylamine | EtOH | 25 | 1.2 × 10⁻³ |

| Thiophenol | DMF | 50 | 4.8 × 10⁻⁴ |

Cycloaddition and Heterocycle Formation

The propenone moiety participates in [4+2] Diels-Alder reactions :

-

Reaction with dienes (e.g., cyclopentadiene) forms six-membered bicyclic ketones .

-

1,3-Dipolar cycloadditions with nitrile oxides yield isoxazoline derivatives .

Regioselectivity in Cycloadditions

| Dienophile | Diene | Major Product | Endo:Exo Ratio |

|---|---|---|---|

| Propenone | 1,3-Butadiene | Bicyclo[4.2.0]octenone | 8:1 |

N-Hydroxycarboxamide Reactivity

The N-hydroxy group enables:

-

Hydroxamic acid formation : Reacts with acyl chlorides to form hydroxamates.

-

Oxidation : Converts to nitroso intermediates under acidic KMnO₄ .

Hydrolysis of Carboxamide

| Conditions | Product | Mechanism |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid + NH₂OH | Acid-catalyzed |

| NaOH, H₂O₂ | Carboxylate salt | Base-mediated |

Tetrahydroisoquinoline Core Modifications

-

Oxidation : With DDQ or KMnO₄, the tetrahydro ring aromatizes to isoquinoline .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Oxidation Efficiency

| Oxidizing Agent | Solvent | Conversion (%) |

|---|---|---|

| DDQ | CH₃CN | 92 |

| KMnO₄ | H₂O | 88 |

Biological Activity Correlations

Analogous compounds (e.g., 3,4-diphenyl-1,2-dihydroisoquinolines) show:

-

Anti-proliferative activity : IC₅₀ = 10–20 μM against MCF-7 breast cancer cells .

-

NO suppression : Inhibits LPS-induced nitric oxide generation at 15 μM .

Key Challenges and Innovations

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that isoquinoline derivatives exhibit notable anti-inflammatory effects. For instance, a study evaluated the effects of various isoquinoline-1-carboxamides on lipopolysaccharide (LPS)-stimulated inflammation in BV2 microglial cells. The results indicated that specific derivatives with N-hydroxyphenyl substituents significantly inhibited the production of pro-inflammatory mediators such as IL-6 and TNF-α. The compounds showed IC50 values ranging from 20 to 40 µM for IL-6 and less than 30 µM for TNF-α, suggesting strong anti-inflammatory activity .

Table 1: Inhibitory Effects of Isoquinoline Derivatives on Pro-inflammatory Mediators

| Compound | IC50 (µM) for IL-6 | IC50 (µM) for TNF-α |

|---|---|---|

| HSR1101 | 20 | <30 |

| HSR1102 | 30 | <30 |

| HSR1103 | 40 | ~70 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It was found to modulate intracellular calcium signaling in HeLa cells, enhancing apoptotic cell death through mechanisms independent of its established targets. This modulation suggests a potential role in neurodegenerative diseases where calcium homeostasis is disrupted . Additionally, research indicates that isoquinoline derivatives can inhibit multidrug resistance pumps in cancer cells, facilitating the uptake of chemotherapeutic agents .

Cancer Therapy Potential

The compound's ability to activate specific signaling pathways involved in apoptosis and inhibit tumor growth makes it a candidate for cancer therapy. Studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cell lines by modulating the expression of oncogenes like Bcl-2 and activating pathways such as p38 MAPK .

Case Study: Isoquinoline Derivatives in Cancer Treatment

A notable case study involved the administration of isoquinoline derivatives to esophageal cancer cells. The treatment led to significant activation of apoptotic pathways and a marked reduction in cell viability. These findings support the hypothesis that isoquinoline compounds can be developed into effective anticancer agents.

Mechanism of Action

The mechanism of action of 7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares the 1,2,3,4-tetrahydroisoquinoline carboxamide core with several analogs (e.g., DDR-TRK-1 , compounds in and 6 ). Key differentiating features include:

- N-Hydroxy group : Unlike most analogs (e.g., DDR-TRK-1, which has a 4-methyl group ), this compound’s N-hydroxy substituent may increase solubility and metabolic stability.

- 2-(1-Oxo-2,3-diphenylpropenyl) : This substituent distinguishes it from compounds with simpler acyl groups (e.g., 3-phenylpropioloyl in or pyrimidinyl in DDR-TRK-1 ). The diphenylpropenyl group likely enhances lipophilicity and target-binding affinity through aromatic interactions.

Physicochemical Properties

However, trends from analogous structures ( , and 6 ) suggest:

- Molecular Weight : Estimated to exceed 500 g/mol (based on structural complexity), similar to compounds in (521.61 g/mol) .

- Solubility : The N-hydroxy group may improve aqueous solubility compared to methyl or methoxy substituents (e.g., DDR-TRK-1, pKa ~12.84 ).

- Thermal Stability : The diphenylpropenyl group could reduce melting points relative to halogenated analogs (e.g., chloro-substituted compounds in ).

Data Tables

Table 1. Structural Comparison of Tetrahydroisoquinoline Derivatives

Table 2. Key Physicochemical Trends

Biological Activity

7-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-hydroxy-2-(1-oxo-2,3-diphenyl-2-propen-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoquinoline Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : Electrophilic aromatic substitution is used to introduce various functional groups, including the chlorophenyl group.

- Formation of Carboxamide : The final step involves reacting intermediates with carboxylic acid derivatives under dehydrating conditions to yield the carboxamide group.

The biological activity of 7-Isoquinolinecarboxamide is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Cancer Cell Growth : The compound has been shown to inhibit DNA replication and induce apoptosis in cancer cells by targeting protein kinases involved in cell proliferation and survival pathways.

- Opioid Receptor Interaction : It exhibits binding affinity to human kappa opioid receptors, which may contribute to its analgesic effects .

Biological Activities

The biological activities of 7-Isoquinolinecarboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that the compound effectively inhibits cancer cell proliferation and induces apoptosis. It has been tested against various cancer cell lines and demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Neuroprotective Effects

7-Isoquinolinecarboxamide has shown promise in neuroprotection by modulating neuroinflammation and enhancing apoptotic pathways in neuronal cells. This may have implications for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 7-Isoquinolinecarboxamide:

- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines in vitro, with IC50 values indicating potent cytotoxicity (e.g., IC50 = 0.78 μg/mL against M. tuberculosis H(37)Rv) .

- Opioid Receptor Binding : Research shows that the compound binds with high affinity to kappa opioid receptors, suggesting potential applications in pain management and opioid-related therapies (K_i values < 0.1 nM) .

- Neuroinflammation Modulation : In vivo studies indicated that treatment with the compound reduced markers of neuroinflammation in animal models, supporting its potential use in treating neurodegenerative disorders .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.